![molecular formula C18H14N4O2 B2913174 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile CAS No. 1164525-23-8](/img/structure/B2913174.png)
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a benzimidazole group, an acrylonitrile group, and a dihydrobenzodioxin group. Benzimidazole is a type of organic compound consisting of a benzene ring fused to an imidazole ring. Acrylonitrile is an organic compound with the formula CH2CHCN. Dihydrobenzodioxin is a type of organic compound that consists of a benzene ring fused to a dioxin ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole, acrylonitrile, and dihydrobenzodioxin groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the acrylonitrile group, which is known to undergo various addition reactions. The benzimidazole and dihydrobenzodioxin groups may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acrylonitrile group could make the compound polar and potentially reactive .Scientific Research Applications
Environmental Applications
- Removal of Pharmaceutical Contaminants : A study by Minh and Lee (2018) focused on the removal of 1H-Benzo[d]imidazole, a pharmaceutical contaminant, from wastewaters. The research introduced a ternary cross-coupled nanohybrid, incorporating magnetic nanoparticles and polyacrylonitrile polymer, effectively adsorbing these contaminants.
Biomedical Applications
- Cancer Research : A study by Bhale et al. (2018) investigated compounds including (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1Hindole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives, revealing their potential in cancer treatment, specifically against breast carcinoma cell lines.
- Antioxidant and Anti-inflammatory Properties : The same study by Bhale et al. (2018) also highlighted the antioxidant and anti-inflammatory activities of these compounds, marking their therapeutic potential in diverse medical applications.
Chemical Synthesis and Reactivity
- Synthesis of Heteroaryl-Acrylonitriles : Research by Sa̧czewski et al. (2008) explored the synthesis of various acrylonitriles, including (benzimidazol-1-yl)-acetamide derivatives. This study provided insights into the structure-activity relationships, essential for developing cytotoxic and antibacterial agents.
Material Science
- Coordination Polymers : Aijaz et al. (2011) focused on a new ligand, 3,5-di(1H-imidazol-1-yl)benzonitrile, and its role in forming coordination polymers with different metal salts. This study, detailed in Aijaz et al. (2011), revealed important findings about the photoluminescence and magnetic properties of these polymers.
Chemosensors Development
- Synthesis of Benzimidazoles and Quinolines : Hranjec et al. (2012) synthesized novel E-3-phenyl-2-(1-phenylbenzimidazol-2-yl)acrylonitriles and benzimidazo[1,2-a]quinoline derivatives. Their study, as detailed in Hranjec et al. (2012), highlighted their potential as chemosensors for different cations, crucial for chemical detection and environmental monitoring.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c19-10-12(18-21-14-3-1-2-4-15(14)22-18)11-20-13-5-6-16-17(9-13)24-8-7-23-16/h1-6,9,11,20H,7-8H2,(H,21,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSLLERFCQWUHO-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC=C(C#N)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.